molecular formula C20H13N5O3 B2482856 1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 716340-76-0

1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2482856
CAS No.: 716340-76-0
M. Wt: 371.356
InChI Key: MDIJJOWHUYYZMN-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C20H13N5O3 and its molecular weight is 371.356. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Transformations

  • A novel strategy was developed for constructing the imidazo[1,5-a]quinoxalin-4-one ring system, a related structure, using o-nitroaniline and glyoxylate. This method was applied to synthesize BMS-238497, a potent Lck inhibitor, showcasing the compound's relevance in synthesizing complex medicinal molecules (Chen et al., 2004).
  • Research on imidazo[1,2-a]quinoxaline and its transformations involved studying the reduction of 1-(o-nitrophenyl)-2-formylimidazole, leading to various derivatives. This highlights the compound's flexibility in forming different heterocyclic structures, potentially useful in various applications (Simonov et al., 1972).

Pharmacological Potential

  • The synthesis of quinoxalinediones with imidazolyl substituents revealed their potent activity in inhibiting AMPA binding from rat brain, suggesting potential neuropharmacological applications. One compound exhibited selective antagonism for the AMPA receptor, indicating its potential in neurological research and therapy (Ohmori et al., 1994).

Synthetic Applications and Chemical Properties

  • The synthesis of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline through the Weidenhagen reaction demonstrated the compound's utility in organic synthesis. Its electrophilic substitution reactions provided insights into its chemical behavior, useful in designing related compounds for various applications (Aleksandrov et al., 2011).
  • A study on the synthesis of pyrrolo[1,2-a]quinoxalines using an acid-promoted furan ring opening of N-(furan-2-ylmethyl)-2-nitroanilines showcased a novel synthetic route, emphasizing the compound's role in developing new chemical entities (Zelina et al., 2020).

Sensor and Chemosensor Applications

  • Research on fluorescent sensors for mercury ions used 1H-imidazo[4,5-b]phenazine derivatives, illustrating the compound's role in environmental and analytical chemistry. The furan group in the sensor molecule significantly contributed to its fluorescent sensing abilities (Shi et al., 2013).

Future Directions

Quinoxalines have become a subject of extensive research due to their wide range of applications . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This will no doubt be helpful for the readers who are anticipating a comprehensive overview on quinoxaline as well as benefitting researchers for future development .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-(3-nitrophenyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O3/c26-25(27)14-6-3-5-13(11-14)19-23-18-20(24(19)12-15-7-4-10-28-15)22-17-9-2-1-8-16(17)21-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIJJOWHUYYZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC(=CC=C4)[N+](=O)[O-])CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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